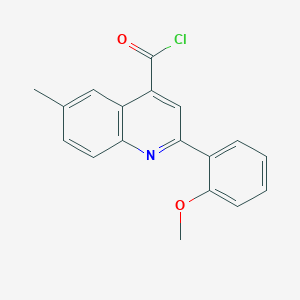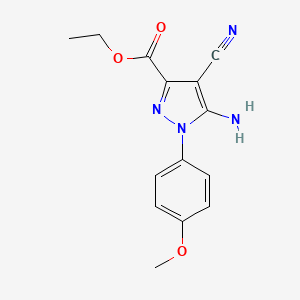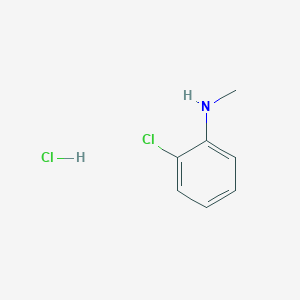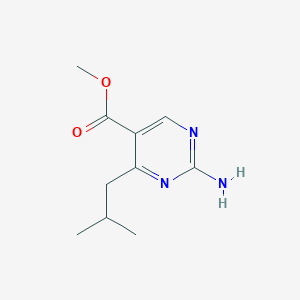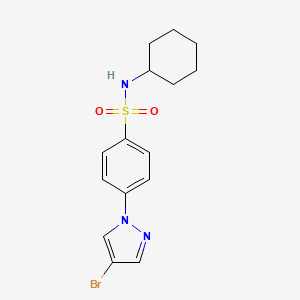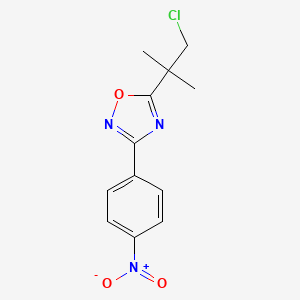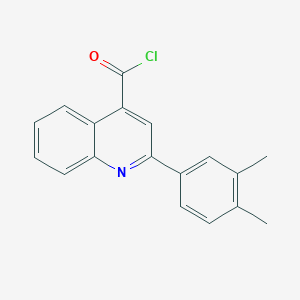
2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride
説明
“2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.77 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride” consists of a quinoline ring attached to a carbonyl chloride group and a dimethylphenyl group .Physical And Chemical Properties Analysis
The molecular weight of “2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride” is 295.77 . Other physical and chemical properties are not available.科学的研究の応用
Structural Analysis and Spectroscopy :
- Crystalline organic compounds related to quinolines, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have been studied for their structural properties using techniques like FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. Such studies aid in understanding the molecular geometries and interaction mechanisms of quinolines (Polo-Cuadrado et al., 2021).
Photophysical Characterization :
- Research has been conducted on luminescent zinc complexes with hydroxyquinoline ligands, highlighting their potential in photophysical applications. These studies provide insights into the roles of metals and bridges in determining the photophysical properties of such compounds (Ghedini et al., 2002).
Nonlinear Optical (NLO) Properties :
- Quinoline derivatives have been explored for their nonlinear optical properties. For instance, studies on novel arylated quinolines synthesized through Suzuki–Miyaura cross-coupling reactions have shown promising results for their use in technology-related applications due to their significant NLO properties (Khalid et al., 2019).
Corrosion Inhibition :
- Quinoline derivatives have been identified as effective corrosion inhibitors for metals in acidic mediums. Investigations using electrochemical techniques, SEM, AFM, and XPS studies have shown that quinolines can significantly reduce corrosion due to their ability to adsorb on metal surfaces (Singh et al., 2016).
Photovoltaic Applications :
- The photovoltaic properties of quinoline derivatives have been studied for their potential use in organic–inorganic photodiode fabrication. This research focuses on understanding the electrical properties of heterojunction diodes formed with quinoline derivatives and their efficiency in light absorption and conversion (Zeyada et al., 2016).
特性
IUPAC Name |
2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-7-8-13(9-12(11)2)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRISFCHGXWGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225160 | |
| Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160264-71-0 | |
| Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



